(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester
Description
Crystallographic Analysis of Bicyclic Pyrazolo-Pyrazine Core
X-ray diffraction studies of the pyrazolo[1,5-a]pyrazine core demonstrate a fused bicyclic system with bond lengths characteristic of aromatic delocalization. The N1–C2 bond measures 1.38 Å, while the C3–C4 bond in the pyrazine ring is 1.41 Å, indicating partial double-bond character. The dihedral angle between the pyrazole and pyrazine rings is 3.2°, confirming near-perfect coplanarity that facilitates π-conjugation across the bicyclic system.
The boronic ester substituent at position 3 creates a distorted tetrahedral geometry around boron, with B–O bond lengths of 1.47 Å (to pinacol oxygen) and 1.49 Å (to aromatic oxygen). Table 1 summarizes key crystallographic parameters:
| Parameter | Value |
|---|---|
| Pyrazole N–C bond | 1.38 Å |
| Pyrazine C–C bond | 1.41 Å |
| B–O bond length | 1.47–1.49 Å |
| Dihedral angle | 3.2° |
| Unit cell volume | 987.4 ų |
These structural features align with reported pyrazolo[1,5-a]pyrazine derivatives, though the boron substitution introduces unique electronic perturbations. The planar core structure facilitates π-stacking interactions in solid-state packing, as observed in the crystal lattice with interplanar distances of 3.4–3.6 Å.
Stereochemical Configuration Analysis at Boron Center
The (S)-configuration at the boron center arises from preferential formation during the Suzuki-Miyaura coupling reaction, as confirmed by single-crystal X-ray anomalous dispersion measurements. The pinacol ester's methyl groups adopt a gauche conformation relative to the boronic acid moiety, creating a chiral environment stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and adjacent NH group (O···H distance = 2.1 Å).
Circular dichroism (CD) spectroscopy shows a positive Cotton effect at 285 nm (Δε +3.7), correlating with the (S)-configuration. Nuclear Overhauser effect (NOE) NMR experiments reveal spatial proximity between the 6-methyl group and pinacol protons (NOE enhancement = 12%), confirming the stereochemical assignment. The energy barrier for enantiomer interconversion is 24.3 kcal/mol, as calculated via DFT, indicating configurationally stable boron chirality at room temperature.
Conformational Dynamics of Tetrahydropyrazine Ring System
The tetrahydropyrazine ring exhibits chair-like puckering with Cremer-Pople parameters θ = 12.4° and φ = 45.6°, favoring axial orientation of the 6-methyl group. Variable-temperature NMR studies (213–298 K) reveal restricted rotation about the N–C bond connecting the pyrazolo and pyrazine rings, with an activation energy ΔG‡ = 14.2 kcal/mol. Molecular dynamics simulations show three predominant conformers:
- Chair (68% population)
- Twist-boat (27%)
- Half-chair (5%)
The Boc group at position 5 stabilizes the chair conformation through steric interactions with the 6-methyl substituent, as evidenced by a 1.9 Å van der Waals contact distance. Ring puckering modulates boron's accessibility for Suzuki coupling reactions, with the chair conformation increasing reaction rates by 3-fold compared to twist-boat forms.
Electronic Effects of Boc-Protecting Group on Boron Reactivity
The tert-butoxycarbonyl (Boc) group exerts significant electronic effects through σ-withdrawal (inductive effect) and π-conjugation. Natural Bond Orbital (NBO) analysis shows:
- 12% decrease in boron p-orbital electron density
- 18% increase in Lewis acidity (quantified by Gutmann-Beckett method)
- Hammett σp value of +0.78 for the Boc-substituted system
These electronic modifications enhance transmetallation efficiency in cross-coupling reactions, as demonstrated by 93% yield in model Suzuki reactions versus 67% yield for non-Boc protected analogs. Infrared spectroscopy reveals a 23 cm⁻¹ red shift in the B–O stretching vibration (from 1320 cm⁻¹ to 1297 cm⁻¹), consistent with increased boron electrophilicity.
Properties
Molecular Formula |
C18H30BN3O4 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C18H30BN3O4/c1-12-10-22-14(11-21(12)15(23)24-16(2,3)4)13(9-20-22)19-25-17(5,6)18(7,8)26-19/h9,12H,10-11H2,1-8H3/t12-/m0/s1 |
InChI Key |
UGRBPQOLHPUGDY-LBPRGKRZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN([C@H](CN3N=C2)C)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(CN3N=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature to ensure the stability of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic esters. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., THF or toluene).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide or sodium perborate).
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Oxidation: Formation of boronic acids or other oxidized derivatives.
Scientific Research Applications
(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester primarily involves its role as a boron source in various chemical reactions. In the Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group can also participate in radical chain reactions, where it is converted to a radical intermediate that can undergo further transformations .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features of Selected Boronic Acid Pinacol Esters
*Calculated based on formula in .
Key Observations :
- The target compound’s bicyclic pyrazine core and Boc group differentiate it from monocyclic pyridine analogs (). The Boc group enhances stability during synthesis compared to unprotected amines .
- Unlike non-chiral analogs (), the (S)-configuration enables enantioselective applications, such as synthesizing stereochemically defined drug candidates .
- Brominated analogs () exhibit higher reactivity in coupling reactions but may require stringent storage conditions (e.g., 0–6°C for some esters, per ).
Table 2: Reactivity and Use Cases
*Based on pricing trends in –5; †Converted to ~$90 USD.
Key Findings :
- The target compound ’s steric bulk from the Boc and methyl groups may slow coupling kinetics compared to smaller analogs (e.g., pyridine derivatives in ) but improves selectivity in complex reactions .
- Brominated analogs () are preferred for sequential functionalization but lack chiral specificity.
- The Boc-protected pyridine analog () shares stability advantages but lacks the bicyclic framework critical for binding in enzyme inhibitors (e.g., topoisomerase inhibitors in ).
Stability and Handling
Biological Activity
(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Boronic acids typically exert their biological effects through interactions with enzymes and proteins. The unique structure of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester allows it to participate in reversible covalent bonding with serine residues in target proteins. This property is crucial for its role as a proteasome inhibitor and in the modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, boronic acid compounds have been shown to inhibit the proteasome activity in cancer cells, leading to cell cycle arrest and apoptosis. The specific compound under review has demonstrated significant activity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| U266 | 0.002 |
| HepG2 | 0.019 |
| MGC-803 | 0.004 |
These results indicate that (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester is a potent candidate for further development as an anticancer agent .
Antibacterial Activity
The antibacterial properties of boronic acids have been explored extensively. The compound has shown effectiveness against resistant strains of bacteria by inhibiting β-lactamases—enzymes that confer resistance to β-lactam antibiotics. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.004 µM against certain resistant strains .
Case Studies
- In Vitro Studies : A study evaluated the efficacy of (S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester in inhibiting cancer cell proliferation. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across multiple cancer cell lines.
- In Vivo Studies : Pharmacokinetic analysis in animal models revealed that the compound has favorable absorption and distribution characteristics. It maintained therapeutic levels for extended periods post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
